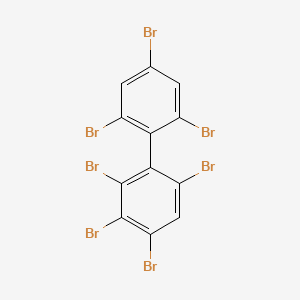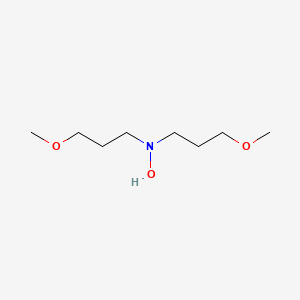borane CAS No. 111948-65-3](/img/structure/B14304097.png)
[(3,3-Dimethylcyclohex-1-en-1-yl)methyl](diethyl)borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Dimethylcyclohex-1-en-1-yl)methylborane is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The structure of this compound includes a cyclohexene ring with two methyl groups and a borane group attached to it, making it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclohex-1-en-1-yl)methylborane typically involves the reaction of 3,3-dimethylcyclohex-1-ene with diethylborane. This reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of (3,3-Dimethylcyclohex-1-en-1-yl)methylborane may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
(3,3-Dimethylcyclohex-1-en-1-yl)methylborane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: It can be reduced to form the corresponding borane derivatives.
Substitution: The borane group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and various substituted borane derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
(3,3-Dimethylcyclohex-1-en-1-yl)methylborane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism by which (3,3-Dimethylcyclohex-1-en-1-yl)methylborane exerts its effects involves the formation of stable complexes with various molecular targets. The borane group can interact with nucleophiles, such as amines and alcohols, to form stable adducts. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.
類似化合物との比較
(3,3-Dimethylcyclohex-1-en-1-yl)methylborane can be compared with other similar compounds, such as:
Cyclohexylborane: This compound has a similar structure but lacks the methyl groups, making it less sterically hindered.
Diethylborane: This compound lacks the cyclohexene ring, making it less versatile in certain reactions.
Boronic acids: These compounds have a similar boron-containing structure but differ in their reactivity and applications.
The uniqueness of (3,3-Dimethylcyclohex-1-en-1-yl)methylborane lies in its combination of a cyclohexene ring with a borane group, providing a balance of steric hindrance and reactivity that makes it valuable in various chemical reactions and applications.
特性
| 111948-65-3 | |
分子式 |
C13H25B |
分子量 |
192.15 g/mol |
IUPAC名 |
(3,3-dimethylcyclohexen-1-yl)methyl-diethylborane |
InChI |
InChI=1S/C13H25B/c1-5-14(6-2)11-12-8-7-9-13(3,4)10-12/h10H,5-9,11H2,1-4H3 |
InChIキー |
JZLDRWIENIUUOC-UHFFFAOYSA-N |
正規SMILES |
B(CC)(CC)CC1=CC(CCC1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14304074.png)

![1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane](/img/structure/B14304093.png)
